molecular formula C9H10O2 B043997 4-Ethoxybenzaldehyde CAS No. 10031-82-0

4-Ethoxybenzaldehyde

Cat. No. B043997
Key on ui cas rn: 10031-82-0
M. Wt: 150.17 g/mol
InChI Key: JRHHJNMASOIRDS-UHFFFAOYSA-N
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Patent
US05248825

Procedure details

Mix 4-ethoxybenzaldehyde (3.3 g, 22 mmol), sodium borohydride (830 mg, 22 mmol) and absolute ethanol (25 mL). Stir at room temperature until the reaction is complete, pour onto dilute hydrochloric acid and extract into ethyl acetate. Separate the organic phase and extract the aqueous phase with ethyl acetate (2×). Combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography to give 4-ethoxybenzyl alcohol.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)[CH3:2].[BH4-].[Na+].Cl>C(O)C>[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=O)C=C1
Name
Quantity
830 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract into ethyl acetate
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic phases and dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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